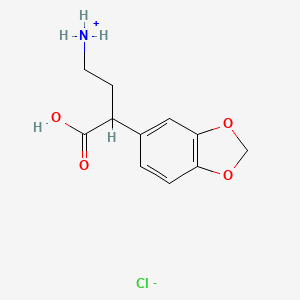
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is structurally related to phenylalkylamines and is often studied for its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxyphenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and nootropic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride involves its interaction with specific molecular targets:
GABA Receptors: It acts as a GABA-mimetic, primarily at GABA(B) receptors, which are involved in inhibitory neurotransmission.
Calcium Channels: Binds to the α2-δ subunit of voltage-dependent calcium channels, affecting calcium ion flow and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenibut: 4-Amino-3-phenylbutyric acid hydrochloride, known for its anxiolytic and nootropic effects.
Baclofen: A GABA(B) receptor agonist used as a muscle relaxant.
Methylone: 2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one, known for its psychoactive properties.
Uniqueness
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is unique due to its specific structural features and the combination of its pharmacological effects. Its interaction with both GABA receptors and calcium channels sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
66859-45-8 |
|---|---|
Molekularformel |
C11H14ClNO4 |
Molekulargewicht |
259.68 g/mol |
IUPAC-Name |
[3-(1,3-benzodioxol-5-yl)-3-carboxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-4-3-8(11(13)14)7-1-2-9-10(5-7)16-6-15-9;/h1-2,5,8H,3-4,6,12H2,(H,13,14);1H |
InChI-Schlüssel |
KTNQKFIJYUQYFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC[NH3+])C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


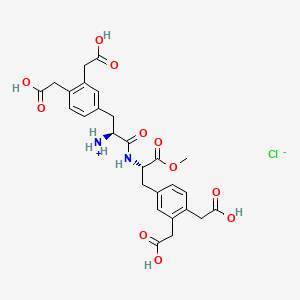
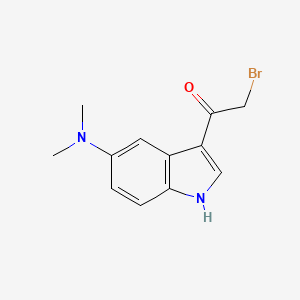


![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
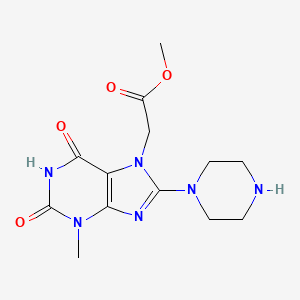
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)

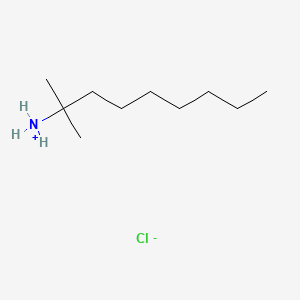

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
